2,6-Bis(chloromethyl)-1,4-dimethoxybenzene

Thermal analysis Isomer comparison Physicochemical property

This specific 2,6-isomer (CAS 1379163-23-1) is non-fungible with the 2,5-isomer—its distinct melting point (78–82 °C) and spatial orientation critically influence reaction kinetics and network topology. Essential for electro-organic PPX synthesis and Friedel-Crafts hypercrosslinking, it enables precise architectural control. Procure verified ≥95% purity to avoid costly isomer-substitution errors. Bulk pricing available upon request.

Molecular Formula C10H12Cl2O2
Molecular Weight 235.1 g/mol
CAS No. 1379163-23-1
Cat. No. B1520044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(chloromethyl)-1,4-dimethoxybenzene
CAS1379163-23-1
Molecular FormulaC10H12Cl2O2
Molecular Weight235.1 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)CCl)OC)CCl
InChIInChI=1S/C10H12Cl2O2/c1-13-9-3-7(5-11)10(14-2)8(4-9)6-12/h3-4H,5-6H2,1-2H3
InChIKeyYMYUSUWLRACOTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(chloromethyl)-1,4-dimethoxybenzene (CAS 1379163-23-1): Baseline Identity and Class Context


2,6-Bis(chloromethyl)-1,4-dimethoxybenzene (CAS 1379163-23-1) is an aromatic compound of the bis(chloromethyl)dimethoxybenzene family, characterized by a 1,4-dimethoxybenzene core with chloromethyl groups at the 2,6-positions, giving it a molecular formula of C10H12Cl2O2 and a molecular weight of 235.11 g/mol [1]. As a bench-stable solid with a melting point of 78.0-82.0 °C , its primary reactivity stems from the two benzylic chloride sites, enabling nucleophilic substitution reactions for constructing more complex molecular architectures . While commercial vendors offer this compound in varying purities (typically 95-98%) for research use , its specific differentiation from close structural isomers and other crosslinking agents in scientific procurement remains poorly documented in the peer-reviewed literature.

Why 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene Cannot Be Generically Substituted by Other Isomers


Simple substitution of 2,6-bis(chloromethyl)-1,4-dimethoxybenzene with another bis(chloromethyl)dimethoxybenzene isomer, such as the more widely used 2,5-isomer (CAS 3752-97-4), is not chemically valid due to fundamental differences in molecular geometry and physicochemical properties. The specific 2,6-substitution pattern dictates a distinct spatial orientation of the reactive chloromethyl groups, which can lead to different reaction kinetics, solubility, and crucially, the final structure of polymeric networks or macrocycles in which it is incorporated [1]. This is evidenced by the significant disparity in their melting points: the 2,6-isomer melts at 78-82 °C, whereas the 2,5-isomer melts at a much higher 161-165 °C, reflecting altered intermolecular packing and stability . Therefore, substituting one for the other without validation risks altering reaction outcomes, yields, and material properties, making the 2,6-isomer a distinct and non-fungible procurement item for specific synthetic strategies. However, robust, peer-reviewed quantitative evidence comparing their performance is notably sparse.

Quantitative Comparative Evidence for 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene


Melting Point Differential: A Key Indicator of Distinct Solid-State Properties vs. the 2,5-Isomer

The melting point of 2,6-bis(chloromethyl)-1,4-dimethoxybenzene is significantly lower than that of its 2,5-regioisomer. This quantifiable difference indicates distinct crystal packing and intermolecular interactions, which can directly influence solubility, processing, and handling in a laboratory setting .

Thermal analysis Isomer comparison Physicochemical property

Differentiation in Electrochemical Polymerization Behavior from the 2,5-Isomer

The electrochemical reduction behavior of bis(chloromethyl)dimethoxybenzenes is isomer-dependent. Studies on the electro-organic generation of p-quinodimethanes have explicitly used 2,5-bis(chloromethyl)-1,4-dimethoxybenzene to produce random copolymers [1]. The 2,6-isomer, due to its different substitution pattern, would be expected to yield distinct polymer microstructures and electrochemical responses if used in analogous reactions, although direct quantitative data for the 2,6-isomer is not provided in the source.

Electrochemistry Polymer synthesis Quinodimethane

Role as a Distinct Knitting Agent for Hypercrosslinked Polymers (HCPs)

In the synthesis of hypercrosslinked microporous organic polymers, the choice of aromatic crosslinker geometry is crucial for defining pore size and surface area. The symmetrical 1,4-dimethoxybenzene core of the 2,6-isomer positions the reactive chloromethyl groups in a linear fashion, which is a common motif for creating extended, rigid frameworks [1]. While a study using a similar approach with 1,4-dimethoxybenzene as an external crosslinker achieved polymers with BET surface areas up to 1032 m²/g [2], this serves as a class-level baseline. The 2,6-isomer's specific contribution would be its ability to incorporate a 1,4-dimethoxybenzene moiety as an integral, rigid building block within the network, distinct from simple methylene bridges.

Porous materials Hypercrosslinking Microporous polymers

Defined Application Scenarios for 2,6-Bis(chloromethyl)-1,4-dimethoxybenzene in R&D and Materials Science


Synthesis of Isomerically Pure p-Quinodimethane Precursors for Polymer Chemistry

Researchers investigating the electro-organic synthesis of poly(p-xylylene) (PPX) and related polymers may select 2,6-bis(chloromethyl)-1,4-dimethoxybenzene as a monomer to generate a specific isomer of a methoxy-substituted p-quinodimethane intermediate. This choice is driven by the need to control polymer architecture and electronic properties, a differentiation that is qualitatively supported by studies on the 2,5-isomer [1]. The compound's specific substitution pattern is expected to influence the polymer's final characteristics compared to using other isomers.

Construction of Rigid, Aromatic-Rich Hypercrosslinked Polymer (HCP) Networks

This compound is a candidate for use as a bifunctional monomer in Friedel-Crafts hypercrosslinking reactions. Its structure allows it to act as a rigid 'knitting' unit, where the central 1,4-dimethoxybenzene core becomes a permanent part of the polymer network [2]. This is a distinct strategy from using external crosslinkers like formaldehyde dimethyl acetal, which only provides methylene bridges. The resulting materials are of interest for applications such as gas storage, separation, and catalysis, with the potential to tune porosity and functionality based on the monomer's specific geometry [3].

Scaffold for Nucleophilic Derivatization in Organic Synthesis

The two benzylic chloride sites on the 2,6-positions make this molecule a versatile building block for synthesizing symmetrical, functionalized aromatic compounds via nucleophilic substitution . Its higher solubility (inferred from its lower melting point) compared to the 2,5-isomer may offer practical advantages in a broader range of reaction solvents, making it a more convenient choice for solution-phase synthetic transformations requiring a 1,4-dimethoxybenzene core.

Investigating Structure-Property Relationships in Bis-Chloromethyl Aromatics

For academic and industrial labs studying the reactivity and properties of chloromethylated aromatic compounds, this specific 2,6-isomer is an essential comparator. Its distinct melting point (78-82 °C) relative to the 2,5-isomer (161-165 °C) provides a clear and quantifiable point of differentiation for studies focused on solid-state properties, crystal engineering, or the influence of substitution patterns on chemical reactivity. Procuring the 2,6-isomer is necessary for any rigorous structure-activity or structure-property investigation within this chemical class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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